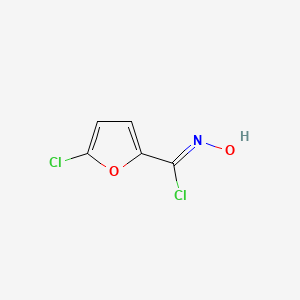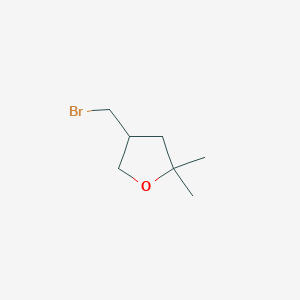
2-chloro-4-(2-fluoropropan-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(2-fluoropropan-2-yl)pyridine, also known as 2-CFPP, is a fluorinated pyridine derivative. It is a white solid with a molecular weight of 226.13 g/mol and a melting point of 151-153 °C. 2-CFPP is an important intermediate in organic synthesis and has been used in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
2-chloro-4-(2-fluoropropan-2-yl)pyridine has been used in a variety of scientific research applications. It has been used as a ligand in the preparation of transition metal complexes, such as palladium, nickel, and cobalt complexes, which have been used in catalytic reactions. It has also been used as a reagent in the synthesis of a variety of organic compounds, such as heterocyclic compounds and cyclic amines. In addition, this compound has been used as a catalyst in the synthesis of polymers and has been used to prepare a variety of metal-organic frameworks.
Mecanismo De Acción
2-chloro-4-(2-fluoropropan-2-yl)pyridine is a ligand that binds to transition metal complexes, such as palladium, nickel, and cobalt complexes. The binding of this compound to the metal complex activates the metal complex, allowing it to catalyze a variety of reactions.
Biochemical and Physiological Effects
This compound has not been tested for its biochemical or physiological effects. Therefore, it is not known if this compound has any biochemical or physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-4-(2-fluoropropan-2-yl)pyridine has several advantages for use in laboratory experiments. It is a versatile reagent that can be used in a variety of reactions. It is also a relatively stable compound and has a low toxicity. However, this compound is a relatively expensive reagent and is not always readily available.
Direcciones Futuras
There are several potential future directions for research involving 2-chloro-4-(2-fluoropropan-2-yl)pyridine. One potential direction is to further explore its use as a catalyst in the synthesis of polymers and metal-organic frameworks. Another potential direction is to further explore its use as a ligand in the preparation of transition metal complexes. In addition, further research could be done to explore its use as a reagent in the synthesis of a variety of organic compounds. Finally, further research could be done to explore its biochemical and physiological effects.
Métodos De Síntesis
2-chloro-4-(2-fluoropropan-2-yl)pyridine can be synthesized via a two-step reaction. The first step involves the reaction of 2-chloropyridine with 2-fluoropropan-2-ol in the presence of a base, such as sodium hydroxide or potassium carbonate, to form 2-fluoropropylpyridine. The second step involves the reaction of 2-fluoropropylpyridine with chloroform in the presence of a base, such as potassium carbonate, to form this compound.
Propiedades
IUPAC Name |
2-chloro-4-(2-fluoropropan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN/c1-8(2,10)6-3-4-11-7(9)5-6/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJECVICSNOINCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=NC=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B6599770.png)


![methyl[(2,2,3,3-tetramethylcyclopropyl)methyl]amine hydrochloride](/img/structure/B6599784.png)

![2-[3,5-dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine](/img/structure/B6599813.png)


![Thiomorpholine, 4-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B6599832.png)
![2-[(6-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B6599835.png)

![2-[(3R)-pyrrolidin-3-yl]propan-2-ol hydrochloride](/img/structure/B6599864.png)
![tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate](/img/structure/B6599871.png)
![rac-tert-butyl N-[(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-yl]carbamate, trans](/img/structure/B6599880.png)